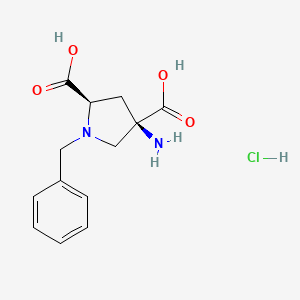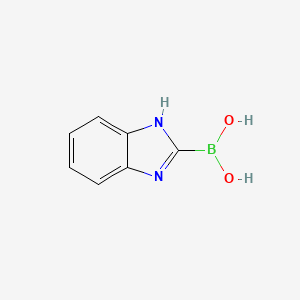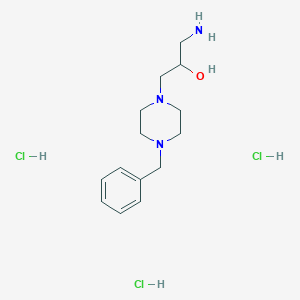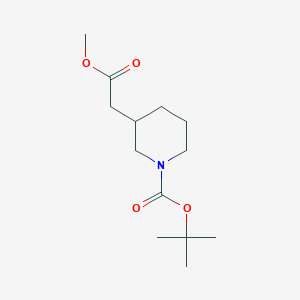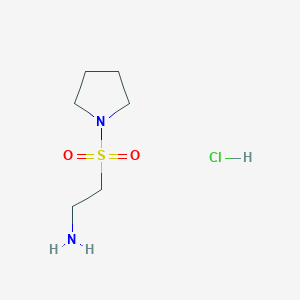![molecular formula C8H8BrN3O B1520986 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1000932-43-3](/img/structure/B1520986.png)
2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Overview
Description
The [1,2,4]triazolo[4,3-a]pyridin-3-one is a class of compounds that have been studied for their potential applications in various fields . They are characterized by a pyridin-3-one ring fused with a [1,2,4]triazolo ring .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridin-3-one compounds often involves the reaction of pyridinium tetrafluoroborates with other compounds under mild basic conditions .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques like X-ray diffractometry and spectroscopic techniques .Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including reactions with rhodium and palladium complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their optical, electrochemical, and semiconductor properties, have been studied .Scientific Research Applications
Synthesis and Chemical Properties
2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a compound that belongs to the class of triazolopyridines, which are known for their interesting chemical and biological properties. The research on compounds related to 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one primarily focuses on their synthesis, chemical properties, and potential applications in various fields, including pharmaceuticals and materials science.
Synthetic Approaches
The synthesis of triazolopyridines, including structures related to 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, often involves innovative methodologies that enable the formation of the triazolopyridine core through oxidative cyclization processes. These methods allow for the efficient construction of the triazolopyridine skeleton under mild, metal-free conditions, leading to high yields and short reaction times (Zheng et al., 2014).
Chemical Reactivity and Derivatization
Studies on the bromination of benzylidene 2-pyridylhydrazone and its conversion to various triazolopyridines highlight the chemical reactivity of these compounds and their potential for further functionalization. Such reactivity is crucial for the development of new molecules with enhanced properties or specific functions (Gibson, 1963).
Structural and Supramolecular Chemistry
The design and synthesis of triazolopyridine derivatives with specific substituents allow for the exploration of their crystal structures and supramolecular interactions. These studies provide insights into how substituents influence the overall molecular conformation, intermolecular interactions, and the formation of diverse supramolecular synthons, which are important for understanding the material properties and for applications in crystal engineering (Chai et al., 2019).
Pharmacological Applications
Although direct studies on 2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one were not found, related triazolopyridine compounds have been investigated for their biological activities, including antimicrobial properties. The oxidative cyclization methods used to synthesize these compounds enable the generation of structures that could be evaluated for their potential as antimicrobial agents, highlighting the relevance of triazolopyridines in pharmaceutical research (Prakash et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromoethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDBWVRDLHOYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide hydrochloride](/img/structure/B1520905.png)
![N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520906.png)
![4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1520908.png)
![[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1520909.png)
![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetic acid hydrochloride](/img/structure/B1520910.png)
![4-{[(2-Methylphenyl)methyl]amino}benzoic acid hydrochloride](/img/structure/B1520912.png)


